1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid
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Overview
Description
1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid is a complex organic molecule that plays a significant role in various scientific research applications due to its unique structural and chemical properties. Its diverse reactivity and biological activity make it an interesting subject for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid generally involves multiple steps, starting with the preparation of the pyrrole ring, followed by sulfonylation, and ending with the attachment of the piperidine-3-carboxylic acid moiety. The reaction conditions typically include:
Step 1: : Synthesis of 4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrole involves the reaction of ethyl acetoacetate with an appropriate amine, usually under acidic conditions to form the pyrrole ring.
Step 2: : Sulfonylation of the pyrrole ring is achieved by reacting with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Step 3: : Coupling the sulfonyl pyrrole with piperidine-3-carboxylic acid through a condensation reaction, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, optimization of these reaction conditions is essential. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and the incorporation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides and sulfones.
Reduction: : Reduction reactions can modify the carboxylic acid and ester groups to their corresponding alcohols.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the sulfonyl and ester moieties.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Employing reagents such as lithium aluminum hydride or borane for reduction.
Substitution: : Conditions typically involve reagents like sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted derivatives depending on the reacting species.
Scientific Research Applications
1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid has widespread applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biomolecules and pathways.
Medicine: : Explored for therapeutic uses, possibly in drug development due to its unique interaction with biological systems.
Industry: : Utilized in materials science for the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the context of its use. In biological systems, it interacts with molecular targets such as enzymes or receptors, modifying their activity. The pathways involved can include inhibition or activation of enzymatic reactions, binding to receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include those with structurally analogous sulfonyl piperidine moieties or pyrrole derivatives. Compared to these, 1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinctive reactivity and biological activity.
List of similar compounds
1-{[4-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid
1-{[4-(ethoxycarbonyl)-2,5-diethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid
1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperazine-3-carboxylic acid
This compound's specificity in structure makes it a valuable entity in various research domains, providing unique advantages over its analogs.
Properties
IUPAC Name |
1-[(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)sulfonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-4-23-15(20)12-9(2)16-10(3)13(12)24(21,22)17-7-5-6-11(8-17)14(18)19/h11,16H,4-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNYRCUTZDWSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1S(=O)(=O)N2CCCC(C2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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